

4-Phenylpentan-1-ol and its role as a benzenoid

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Compound of Interest

Compound Name: **4-Phenylpentan-1-ol**

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An In-depth Technical Guide to **4-Phenylpentan-1-ol** and its Role as a Benzenoid for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of **4-phenylpentan-1-ol** and related benzenoid compounds, focusing on their chemical properties, synthesis, biological activities, and metabolic pathways. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on data-driven insights and detailed experimental methodologies.

The Role of Benzenoids in Drug Discovery

Benzenoid compounds, characterized by a six-carbon aromatic ring, are fundamental scaffolds in medicinal chemistry and drug discovery.^{[1][2]} Their unique electronic and structural properties allow for specific interactions with biological targets like enzymes and receptors through mechanisms such as π - π stacking and hydrogen bonding.^[1] This versatility enables medicinal chemists to fine-tune pharmacological profiles, including solubility, bioavailability, and potency, by modifying the benzene ring with various functional groups.^[1]

The prevalence of the benzenoid motif is evident in the analysis of small molecule active pharmaceutical ingredients (APIs) approved by the FDA, where they are the most frequently encountered ring system.^{[3][4]} Notably, substitution patterns such as 1,4- (para), 1- (mono), 1,2,4-, and 1,2- (ortho) are the most common, largely due to their accessibility through established synthetic methods like electrophilic aromatic substitution.^[3] Benzenoids are integral to a wide array of therapeutics, including analgesics (e.g., aspirin), anti-inflammatory drugs (e.g., ibuprofen), and antipsychotics (e.g., clozapine).^{[1][5]} Furthermore, understanding

the metabolism of these compounds, which often involves enzymatic processes like oxidation, is critical for optimizing drug efficacy and safety.[1]

Physicochemical Properties of 4-Phenylpentan-1-ol and Related Compounds

4-Phenylpentan-1-ol is a benzenoid compound belonging to the class of benzene and substituted derivatives.[6] While specific data for **4-phenylpentan-1-ol** is limited, the properties of its isomers and related structures provide valuable insights. The following table summarizes key physicochemical data for several phenylpentanol isomers and a related ketone, compiled from various chemical databases.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	XLogP3
4-Methyl-1-phenylpentan-1-ol	2884-02-8	C12H18O	178.27	3.1
4-Methyl-4-phenylpentan-1-ol	N/A	C12H18O	178.27	N/A
4-Phenylpentan-2-ol	77614-49-4	C11H16O	164.24	2.6
5-Phenyl-1-pentanol	10521-91-2	C11H16O	164.24	2.8
1-Phenyl-1-pentanol	583-03-9	C11H16O	164.24	2.8
4-Methyl-1-phenylpentan-1-one	2050-07-9	C12H16O	176.25	3.3

Data sourced from PubChem and other chemical databases.[7][8][9][10][11][12][13][14][15]

Synthesis and Characterization

The synthesis of phenylpentanols and related structures can be achieved through various organic chemistry methodologies. Below are representative experimental protocols and workflows.

Experimental Protocol: Synthesis of (3S, 4R)-5-Phenylpentane-1,3,4-Triol

This protocol describes a key step in the asymmetric synthesis of a related phenylpentane derivative, highlighting the Sharpless asymmetric epoxidation.[\[16\]](#)

Materials:

- Allylic alcohol (e.g., a 5-phenylpentene-1,3-diol derivative) (1 equiv.)
- Powdered molecular sieves (4Å)
- Titanium tetraisopropoxide (0.2 equiv. in CH₂Cl₂)
- (-)-Di-isopropyl tartrate (0.4 equiv. in CH₂Cl₂)
- tert-Butylhydroperoxide (5M solution in 1,2-dichloroethane) (4 equiv.)
- Dichloromethane (CH₂Cl₂)
- Water (H₂O)
- 20% Sodium Hydroxide (NaOH)
- Brine
- Sodium Sulfate (Na₂SO₄)

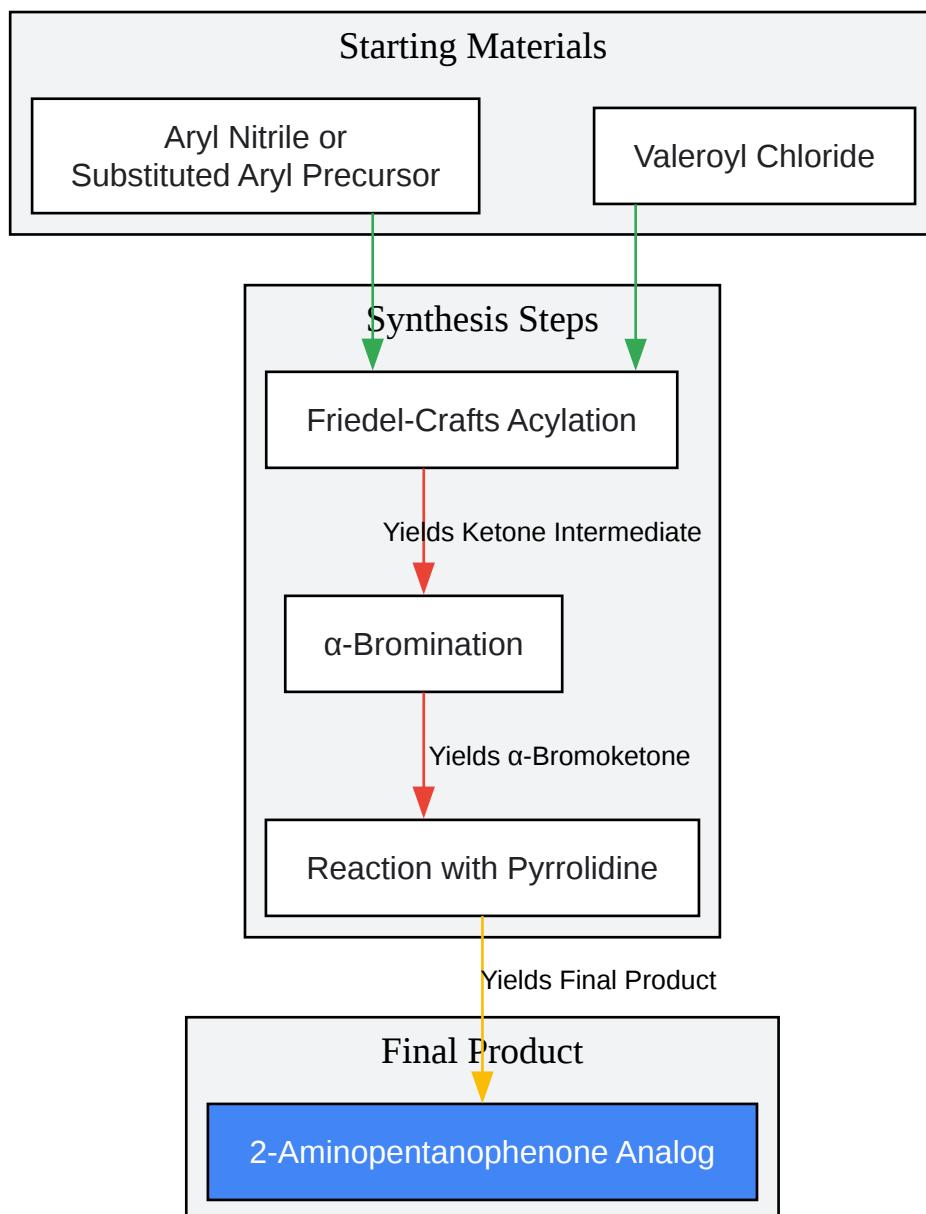
Procedure:

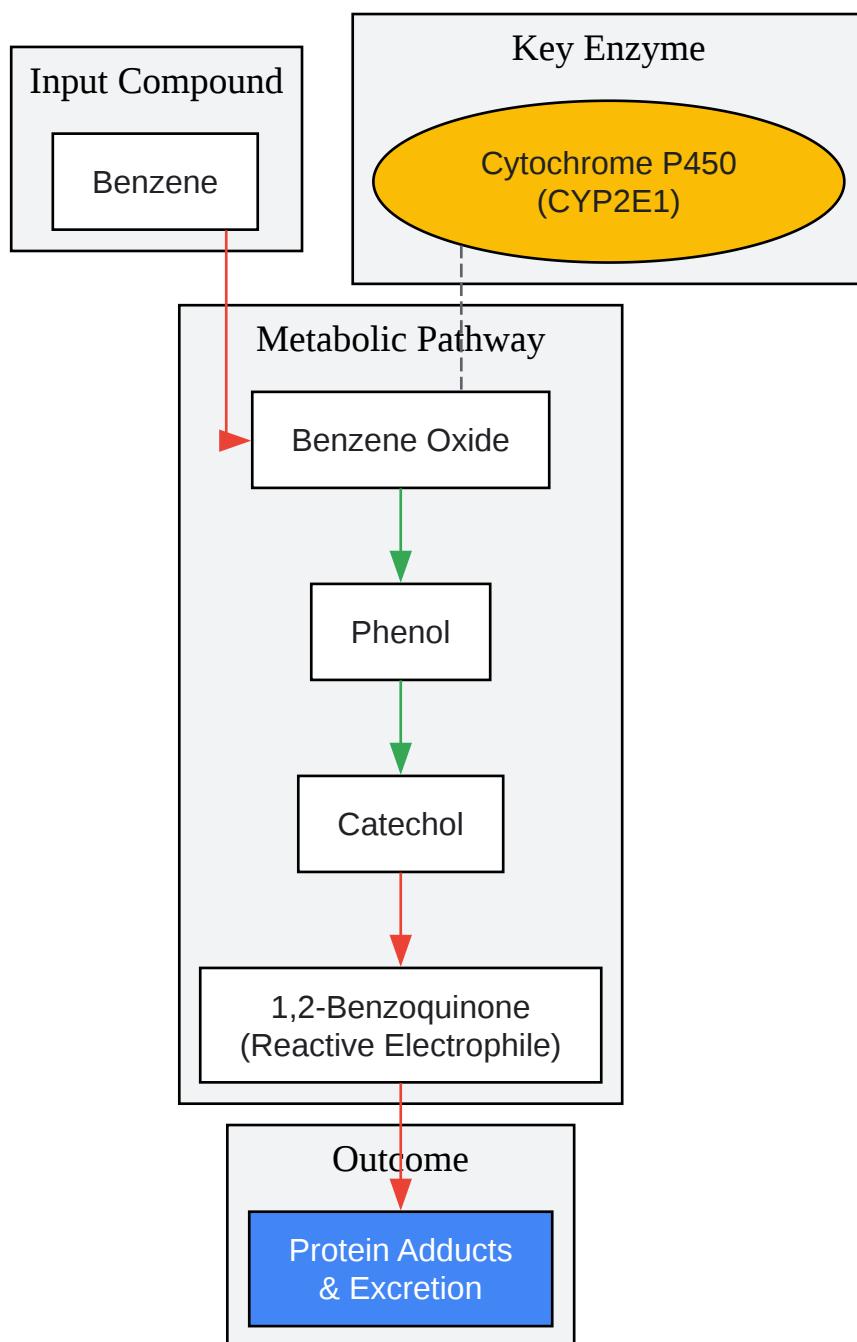
- A stirred mixture of powdered molecular sieves (4.0g) and titanium tetraisopropoxide (1.37mL, 1M solution in CH₂Cl₂) in CH₂Cl₂ (20mL) is cooled to -20°C.[\[16\]](#)

- A solution of (-)-di-isopropyl tartrate (0.64g in CH₂Cl₂) is added, and the mixture is stirred at -20°C for 10 minutes.[16]
- A solution of the allylic alcohol (2.00g, 1 equiv.) in CH₂Cl₂ (15mL) is added, followed by the tert-butylhydroperoxide solution (5.47mL).[16]
- The resulting mixture is stirred at -20°C for 12 hours.[16]
- The reaction is quenched by the addition of 3mL of H₂O and 0.8mL of 20% NaOH.[16]
- The mixture is stirred at room temperature for 45 minutes.[16]
- The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂ (2 x 30mL). [16]
- The combined organic extracts are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.[16]
- The crude product is purified by column chromatography on silica gel to yield the desired epoxide.[16]

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of pyrovalerone analogs, which share a 1-phenyl-2-aminopentan-1-one core structure. This demonstrates a common synthetic strategy for related benzenoid compounds.[17]





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